tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
Description
Chemical Structure and Properties The compound "tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate" (molecular formula: C₁₄H₂₂N₂O₂S) is a bicyclic heterocyclic molecule featuring a thieno[3,2-c]pyridine core. The structure includes a fused thiophene and pyridine ring system, with a tert-butyl carbamate group at position 5 and an aminomethyl substituent at position 2. The tert-butyl group enhances lipophilicity, making the compound suitable for organic synthesis intermediates, while the aminomethyl group provides a reactive site for further functionalization (e.g., amide coupling or alkylation) .
Synthesis and Applications This compound is primarily used as a building block in medicinal chemistry. Its tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling controlled deprotection during multi-step syntheses. For example, it may serve as a precursor to bioactive molecules targeting ADP receptors (e.g., antiplatelet agents like prasugrel) due to structural similarities with thienopyridine-class drugs .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-6-4-11-9(5-7-18-11)10(15)8-14/h5,7,10H,4,6,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYGRARVNCGTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1CN)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the aminomethyl group and the tert-butyl ester. Key steps may include:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and thiophenes.
Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an aminomethyl group is introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses across multiple fields, including medicinal chemistry, agricultural science, and materials science.
Chemical Properties and Structure
The molecular formula of this compound is . The compound features a thieno[3,2-c]pyridine core, which is significant for its biological activity. The presence of the tert-butyl group enhances its solubility and stability in various solvents.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Research indicates that derivatives of thieno[3,2-c]pyridine can exhibit anti-inflammatory and anticancer activities. For instance:
- Anticancer Activity : Studies have shown that thieno[3,2-c]pyridine derivatives can inhibit cancer cell proliferation. One study demonstrated that modifications to the thieno[3,2-c]pyridine scaffold could enhance cytotoxicity against specific cancer cell lines.
- Neuroprotective Effects : Compounds similar to this compound have been noted for their neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease.
Agriculture
In agricultural research, compounds with similar structures have been explored for their potential as agrochemicals. They may serve as:
- Pesticides : The thieno[3,2-c]pyridine structure is known to interact with biological systems in pests, potentially leading to the development of novel pesticides that target specific pathways in insects without affecting non-target species.
- Herbicides : Research into the herbicidal properties of thieno derivatives suggests that they can inhibit plant growth by disrupting metabolic pathways.
Materials Science
The unique structural properties of this compound allow for its application in materials science:
- Polymer Chemistry : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : Its ability to self-assemble into nanostructures opens avenues for the development of nanomaterials used in electronics and photonics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal reported on the synthesis of various thieno[3,2-c]pyridine derivatives and their evaluation against breast cancer cell lines. The results indicated that certain modifications led to increased apoptosis in cancer cells compared to controls.
Case Study 2: Agrochemical Development
Research conducted on the herbicidal efficacy of thieno derivatives showed promising results in controlling weed species without harming crop plants. Field trials demonstrated a significant reduction in weed biomass while maintaining crop yield.
Case Study 3: Polymer Applications
In a recent study on polymer composites incorporating thieno[3,2-c]pyridine derivatives, it was found that these materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the thieno[3,2-c]pyridine core can participate in π-π stacking interactions.
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,2-c]pyridine Family
A. Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate)
- Key Differences: Functional Groups: Prasugrel has a 2-fluorophenyl-substituted ketone and an acetate group at position 2, whereas the target compound features an aminomethyl group at position 4 and a Boc group at position 3. Pharmacology: Prasugrel is a prodrug metabolized to an active ADP receptor antagonist, while the target compound lacks documented biological activity, suggesting its role is synthetic rather than therapeutic . Chirality: Prasugrel contains a chiral center, necessitating enantiomeric separation during development. The target compound lacks stereocenters, simplifying synthesis .
B. 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-3-carboxylic acid
- Key Differences: Substituents: This analog has a carboxylic acid at position 3 instead of an aminomethyl group. The carboxylic acid enhances polarity, making it less lipophilic than the target compound. Applications: Used in peptide coupling reactions, whereas the aminomethyl group in the target compound enables nucleophilic reactions (e.g., Schiff base formation) .
C. Boronate Derivatives (e.g., tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate)
- Key Differences: Functionalization: The boronate group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the aminomethyl-substituted compound. Synthetic Utility: Boronates are critical for constructing biaryl structures in drug discovery, while the aminomethyl group is tailored for derivatization via amine chemistry .
Pyridine Derivatives with Tert-Butyl Carbamate Groups
A. tert-Butyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Structural Contrast : Replaces the thiophene ring with a pyrazole, altering electronic properties. Pyrazole-containing compounds often exhibit distinct biological activities (e.g., kinase inhibition).
- Applications: Used in specialty polymer production, highlighting divergent industrial roles compared to the thienopyridine-based target compound .
B. tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Functional Groups: Features a propyl group and amino substituent on the pyrazole ring.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Key Substituents | Applications | Pharmacological Activity |
|---|---|---|---|---|
| Target Compound | C₁₄H₂₂N₂O₂S | 4-(aminomethyl), 5-Boc | Synthetic intermediate | None reported |
| Prasugrel | C₁₉H₂₀FNO₃S | 2-acetate, 5-cyclopropyl-fluorophenyl | Antiplatelet drug | ADP receptor inhibition |
| 5-Boc-thieno[3,2-c]pyridine-3-carboxylic acid | C₁₃H₁₇NO₄S | 3-carboxylic acid, 5-Boc | Peptide synthesis | None reported |
| tert-Butyl 2-boronate-thieno[3,2-c]pyridine-5-carboxylate | C₁₅H₂₄BNO₄S | 2-boronate, 5-Boc | Suzuki coupling reactions | None reported |
| tert-Butyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate | C₁₂H₁₇N₃O₂ | Pyrazole ring, 5-Boc | Polymer production | Industrial applications |
Research Findings and Trends
- Synthetic Flexibility: The target compound’s aminomethyl group offers versatility in creating libraries of derivatives, contrasting with prasugrel’s fixed therapeutic role .
- Boronates vs. Aminomethyl: Boronate analogs () highlight the thienopyridine scaffold’s adaptability in cross-coupling chemistry, whereas the aminomethyl group expands access to secondary amines and imines .
- Chirality Challenges : Unlike prasugrel, the absence of stereocenters in the target compound simplifies manufacturing, reducing costs for industrial-scale synthesis .
Biological Activity
Tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate (CAS No. 620611-27-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H20N2O2S and features a thieno[3,2-c]pyridine core. Its structure contributes to its biological activity by influencing interactions with various biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of related thieno[3,2-c]pyridine derivatives. These compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined but are expected to be comparable based on structural similarities with other tested compounds .
The anti-inflammatory effects are likely mediated through the inhibition of COX enzymes which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain signaling pathways. In vitro assays have demonstrated that derivatives significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in RAW264.7 macrophage cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the thieno[3,2-c]pyridine scaffold can enhance biological activity. For instance:
- The presence of electron-donating groups increases potency against COX-2.
- Substituents at specific positions on the aromatic ring can alter binding affinity and selectivity for COX isoforms.
Case Studies and Research Findings
- In Vivo Studies : In rodent models of inflammation (e.g., carrageenan-induced paw edema), thieno[3,2-c]pyridine derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin. The effective doses were calculated with ED50 values indicating significant therapeutic potential .
- Cell Viability Assays : High-throughput screening methods have been adapted to assess cell viability in the presence of these compounds, demonstrating their selective inhibition against inflammatory pathways without significant cytotoxicity .
Q & A
Q. Methodology :
- Boc Protection Strategy : Introduce the tert-butyl carbamate (Boc) group via nucleophilic substitution or coupling reactions. For example, react the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in THF or DCM .
- Thieno-Pyridine Core Assembly : Construct the thieno[3,2-c]pyridine scaffold using cyclization reactions. A common approach involves reacting aminothiophene derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
- Aminomethyl Functionalization : Install the aminomethyl group via reductive amination or alkylation of a precursor containing a ketone or aldehyde group at the 4-position .
Which analytical techniques are critical for characterizing this compound?
Q. Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the thieno-pyridine backbone (aromatic protons δ 6.5–8.5 ppm). 2D NMR (COSY, HSQC) can resolve overlapping signals in the fused ring system .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₂₀N₂O₂S for the parent structure). Electrospray ionization (ESI) is preferred for polar intermediates .
- X-ray Crystallography : Resolve regiochemical ambiguities in the thieno-pyridine core by analyzing single-crystal structures .
How can researchers optimize purification for intermediates in the synthesis?
Q. Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate Boc-protected intermediates. For polar aminomethyl derivatives, switch to reverse-phase C18 columns with acetonitrile/water .
- Recrystallization : Purify final products using solvents like ethanol or methanol. For example, dissolve the crude compound in hot ethanol, filter, and cool to −20°C to yield crystals .
- Acid-Base Extraction : Remove unreacted Boc₂O or byproducts by washing with aqueous HCl (1M) or NaHCO₃ .
What strategies address regioselectivity challenges during functionalization of the thieno-pyridine ring?
Q. Methodology :
- Directing Groups : Utilize substituents (e.g., amino or methoxy groups) to guide electrophilic substitution. For example, the aminomethyl group at the 4-position may direct nitration or halogenation to specific sites .
- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for selective C–C or C–N bond formation. Optimize catalyst systems (e.g., Pd(dba)₂ with SPhos ligand) and temperatures (80–120°C) .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .
How does the compound’s stability vary under different experimental conditions?
Q. Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. Boc groups typically degrade above 150°C .
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 2–12) at 25–60°C. The Boc group is labile under acidic conditions (e.g., 50% TFA in DCM), while the thieno-pyridine core may oxidize in basic media .
- Light Sensitivity : Store solutions in amber vials and monitor degradation via HPLC under UV/visible light exposure .
How should researchers resolve contradictions in reported biological activity data?
Q. Methodology :
- Orthogonal Assays : Cross-validate results using multiple assays (e.g., enzyme inhibition, cell viability, and target-binding studies). For example, confirm kinase inhibition via both fluorescence polarization and radiometric assays .
- Metabolite Profiling : Identify active metabolites using LC-MS/MS to distinguish parent compound effects from degradation products .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the aminomethyl or Boc group to isolate contributing moieties .
What computational tools are effective for modeling interactions of this compound with biological targets?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (50–100 ns) in explicit solvent .
- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using MOE) to identify critical interaction points (e.g., hydrogen bonds with the Boc carbonyl) .
- ADMET Prediction : Apply QSAR models in SwissADME or ADMETLab to estimate bioavailability, toxicity, and metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
